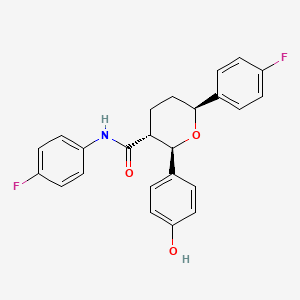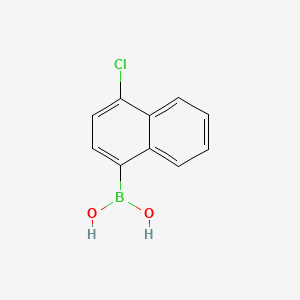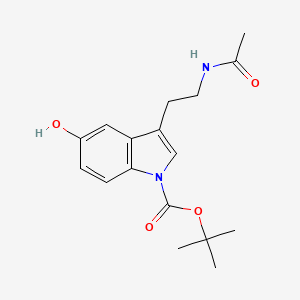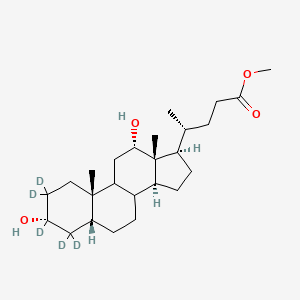
Ethyl Chloroacetate-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl chloroacetate is a chemical compound primarily used in the chemical industry . It serves as a solvent for organic synthesis and as an intermediate in the production of pesticides, such as sodium fluoroacetate .
Synthesis Analysis
Ethyl chloroacetate is generally prepared by the reaction of monochloroacetic acid (MCA) and ethanol . It has also been used in the synthesis of Cinepazet and 2,4-Thiazolidinedione .Molecular Structure Analysis
The molecular structure of Ethyl chloroacetate consists of a carbon backbone with an ethyl group (C2H5), a chloroacetate group (ClC=O), and an oxygen atom linking these two groups .Chemical Reactions Analysis
Ethyl chloroacetate is used as a solvent for organic synthesis and as an intermediate in the production of pesticides . It has been used in the synthesis of Cinepazet and 2,4-Thiazolidinedione .Physical And Chemical Properties Analysis
Ethyl chloroacetate has a molar mass of 122.55 g/mol and a density of 1.145 g/mL . It has a melting point of -26 °C and a boiling point of 143 °C .Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl Chloroacetate-13C2 involves the substitution of two carbon atoms in Ethyl Chloroacetate with 13C isotope. This can be achieved by using a suitable reagent that can introduce the 13C isotope into the molecule.", "Starting Materials": [ "Ethyl Chloroacetate", "13C2-labeled reagent" ], "Reaction": [ "Step 1: Ethyl Chloroacetate is reacted with the 13C2-labeled reagent in the presence of a suitable catalyst.", "Step 2: The reaction mixture is then heated to a suitable temperature and allowed to react for a specific period of time.", "Step 3: The product is then isolated and purified using standard techniques such as distillation or chromatography.", "Step 4: The final product, Ethyl Chloroacetate-13C2, is obtained as a colorless liquid with a high degree of isotopic purity." ] } | |
CAS RN |
147151-00-6 |
Product Name |
Ethyl Chloroacetate-13C2 |
Molecular Formula |
C4H7ClO2 |
Molecular Weight |
124.533 |
IUPAC Name |
ethyl 2-chloroacetate |
InChI |
InChI=1S/C4H7ClO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3+1,4+1 |
InChI Key |
VEUUMBGHMNQHGO-CQDYUVAPSA-N |
SMILES |
CCOC(=O)CCl |
synonyms |
2-Chloro-acetic Acid Ethyl Ester-13C2; (Ethoxycarbonyl)methyl-13C2 Chloride; 2-Chloroacetic Acid-13C2 Ethyl Ester; Ethyl 2-Monochloroacetate-13C2; Ethyl Chloracetate-13C2; Ethyl α-Chloroacetate-13C2; NSC 8833-13C2; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)

